N-氨基嘧啶-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-aminopyrimidine derivatives has been explored in various studies. For instance, the synthesis of a compound closely related to N-aminopyrimidine-4-carboximidamide, namely (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Another study reported the synthesis of 2-(4-Aminophenyl)-5-aminopyrimidine via a condensation reaction of vinamidium salts and amidine chloride salts, followed by a hydrazine palladium-catalyzed reduction . These methods highlight the versatility of condensation reactions in synthesizing N-aminopyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of N-aminopyrimidine derivatives has been characterized using various techniques. In the case of PY4DA, the structure was investigated using FTIR, 1HNMR, and UV-Visible spectroscopy, and the results were compared with computational methods such as Density Functional Theory (DFT) . The crystal structures of N′-aminopyridine-2-carboximidamide and its derivative were determined, revealing intermolecular N—H⋯N hydrogen-bonding interactions that form a two-dimensional network and a chain, respectively .

Chemical Reactions Analysis

The reactivity of N-aminopyrimidine derivatives allows for further functionalization. For example, 3-Methyl-5-nitropyrimidin-4(3H)-one reacted with enaminones to cause ring transformation, leading to functionalized 4-aminopyridines . This demonstrates the potential for N-aminopyrimidine derivatives to undergo chemical transformations that can introduce various functional groups and create complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aminopyrimidine derivatives are significant for their potential applications. The study of PY4DA revealed its antimicrobial activity, which was assessed using the disk well diffusion method at various concentrations . The physical properties, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), were predicted using the Swiss ADME online tool . Additionally, novel polyimides derived from 2-(4-Aminophenyl)-5-aminopyrimidine exhibited excellent thermal stability and mechanical properties, with high glass transition temperatures and resistance to common organic solvents . The study of N6-substituted 2-amino-4-chloro-5-formylpyrimidines provided insights into the hydrogen-bonded aggregation of these compounds, which can occur in zero, one, two, and three dimensions, influencing their solid-state properties .

科学研究应用

合成中的混合催化剂

N-氨基嘧啶-4-羧酰胺衍生物,如吡喃嘧啶核心,由于其广泛的合成应用和生物利用度,对制药行业至关重要。混合催化剂,包括有机催化剂、金属催化剂和纳米催化剂,已被用于通过一锅多组分反应开发取代的吡喃嘧啶骨架。这些努力旨在简化这些复杂分子的合成过程,突显了这些化合物在药物化学中的重要性 (Parmar, Vala, & Patel, 2023)。

抗叶酸化合物的结构基础

小分子抗叶酸化合物的结构特征,对于治疗感染和癌症至关重要,已得到广泛研究。N-氨基嘧啶衍生物在设计与二氢叶酸还原酶(DHFR)等酶密切相互作用的抑制剂方面起着关键作用,这项研究强调了理解潜在治疗剂的分子和结构基础的重要性 (Schwalbe & Cody, 2006)。

AMPK的激活

5-氨基咪唑-4-羧酰胺核糖核苷(AICAr)是AMPK活性的药理调节剂的典范,展示了N-氨基嘧啶衍生物在代谢调节和癌症发病机制中的广泛应用。这些化合物的AMPK依赖性和非依赖性效应之间的区别要求在生物医学研究中进行细致的理解和解释 (Visnjic et al., 2021)。

神经退行性疾病治疗

4-氨基吡啶,作为更广泛的N-氨基嘧啶家族的衍生物,展示了这些化合物在治疗神经退行性疾病中的潜力。通过作为钾通道阻滞剂,它为像多发性硬化这样的疾病的治疗策略提供了见解,展示了N-氨基嘧啶衍生物在药物开发中的多功能性 (Kostadinova & Danchev, 2019)。

抗癌属性

与N-氨基嘧啶衍生物密切相关的吡唑嘧啶的融合杂环结构,在各种疾病条件下,包括癌症,展示了显著的治疗意义。这些化合物的合成和药理方面,包括这些化合物的结构活性关系,已得到广泛探讨,表明N-氨基嘧啶结构在开发新型抗癌药物中的关键作用 (Chauhan & Kumar, 2013)。

属性

IUPAC Name |

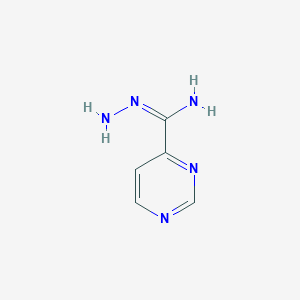

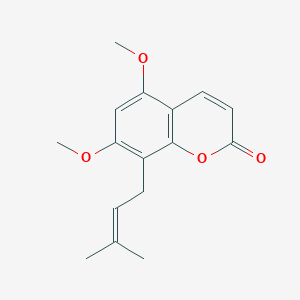

N'-aminopyrimidine-4-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-1-2-8-3-9-4/h1-3H,7H2,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFRZVPXBWKTDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CN=C1/C(=N/N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-aminopyrimidine-4-carboximidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

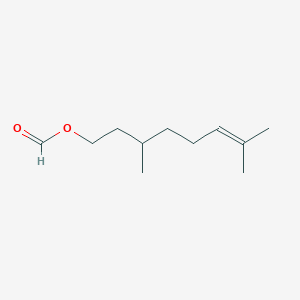

![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)

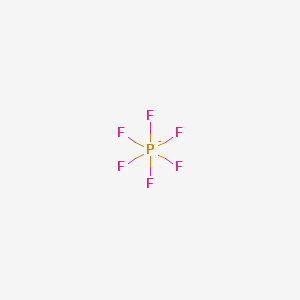

![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)

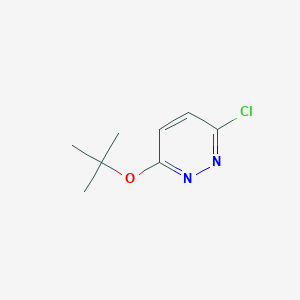

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)